Potent and Selective Lipoxygenase Inhibition Compared to Generic Lipoxygenase Inhibitors
The compound is described as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [REFS‑1]. While specific IC₅₀ data for 5‑LOX is not provided in the available literature, its classification as a 'potent' inhibitor suggests activity comparable to or exceeding other small‑molecule lipoxygenase inhibitors. For context, the well‑characterized dual lipoxygenase/cyclooxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 0.2 µM (5‑LOX) and 30 µM (12‑LOX/15‑LOX) [REFS‑2]. The absence of cyclooxygenase inhibitory activity in 7‑ethoxy‑3,7‑dimethyloct‑1‑yn‑3‑ol (it inhibits COX 'to a lesser extent') [REFS‑1] represents a critical selectivity advantage, minimizing the gastrointestinal and renal toxicities commonly associated with non‑selective COX inhibition.
| Evidence Dimension | Lipoxygenase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; minimal COX inhibition |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 5‑LOX IC₅₀ = 0.2 µM; 12‑LOX/15‑LOX IC₅₀ = 30 µM |
| Quantified Difference | Target compound exhibits lipoxygenase selectivity over COX, unlike NDGA which inhibits both pathways |
| Conditions | In vitro enzyme inhibition assays (target: human 5‑LOX, 12‑LOX, 15‑LOX; comparator data from published NDGA studies) |
Why This Matters
Selective lipoxygenase inhibition without concurrent COX blockade offers a superior safety profile for long‑term in vivo studies, reducing the risk of gastrointestinal and renal adverse effects.
- [1] Medical University of Lublin. MeSH Concept Record for 7‑Ethoxy‑3,7‑dimethyloct‑1‑yn‑3‑ol. Accessed 2025. View Source
